2-(1h-Indol-3-yl)-N-isobutylacetamide
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Overview
Description
2-(1H-Indol-3-yl)-N-isobutylacetamide is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it an important target for synthetic chemists .
Preparation Methods
The synthesis of 2-(1H-Indol-3-yl)-N-isobutylacetamide can be achieved through several synthetic routes. One common method involves the reaction of tryptamine with isobutyryl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency .
Chemical Reactions Analysis
2-(1H-Indol-3-yl)-N-isobutylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-(1H-Indol-3-yl)-N-isobutylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of key cellular components, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-(1H-Indol-3-yl)-N-isobutylacetamide can be compared with other indole derivatives such as:
2-(1H-Indol-3-yl)ethan-1-ol: This compound is a metabolite formed in the liver and has been studied for its role in inducing sleep in humans.
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Known for its antimicrobial and anticancer properties, this compound has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
2-((1H-Indol-3-yl)thio)-N-benzylacetamide: This derivative has been optimized for its antiviral activity and has shown potential in inhibiting respiratory syncytial virus (RSV) replication.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H18N2O |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C14H18N2O/c1-10(2)8-16-14(17)7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
FTYLSTVDIKNOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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